(1-Hydroxycyclohexyl)(p-tolyl)methanone
CAS No.:
Cat. No.: VC13519356
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18O2 |
|---|---|
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | (1-hydroxycyclohexyl)-(4-methylphenyl)methanone |
| Standard InChI | InChI=1S/C14H18O2/c1-11-5-7-12(8-6-11)13(15)14(16)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3 |
| Standard InChI Key | RGBDGFNGYYZOGV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2(CCCCC2)O |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2(CCCCC2)O |
Introduction
Chemical Identity and Structural Characteristics
(1-Hydroxycyclohexyl)(p-tolyl)methanone belongs to the class of aromatic ketones, featuring a cyclohexanol moiety substituted with a p-tolyl group. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol . The compound’s IUPAC name, 1-hydroxycyclohexyl-(4-methylphenyl)-methanone, reflects its bifunctional structure: a hydroxylated cyclohexane ring connected via a ketone bridge to a para-methyl-substituted benzene ring.
Synthesis and Industrial Production
The synthesis of (1-hydroxycyclohexyl)(p-tolyl)methanone has been refined to improve yield and environmental sustainability. A patented method (CN105646172A) outlines a six-step process :
Stepwise Synthesis Protocol
Step 1: Acylation of Cyclohexanecarboxylic Acid
Cyclohexanecarboxylic acid undergoes acylation with phosphorus trichloride (PCl₃) at 35–40°C to form cyclohexanecarbonyl chloride. Optimal reactant ratios (3.2:1 acid-to-PCl₃ by weight) achieve >95% conversion .
Step 2: Friedel-Crafts Arylation
Cyclohexanecarbonyl chloride reacts with benzene in the presence of AlCl₃ (9:2.9:3.16 benzene/AlCl₃/acyl chloride ratio) at 15–17°C. This step yields cyclohexyl phenyl ketone, with aluminum chloride complexes removed via hydrolysis .
Step 3: Chlorination and Alkaline Hydrolysis
The ketone intermediate is chlorinated at 60–62°C under Cl₂ gas, followed by saponification with NaOH (1:0.95 ketone-to-NaOH ratio) to introduce the hydroxyl group. Toluene extraction isolates the crude product .
Step 4: Purification
Vacuum distillation and petroleum ether recrystallization yield >98% pure product, with residual solvents recycled to minimize waste .
Advantages Over Traditional Methods
This route eliminates sulfur dioxide emissions and reduces sodium chloride byproduct generation by 40% compared to earlier methods . The total yield reaches 82–85%, making it economically viable for scale-up .
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 218.29 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | Not reported | – |
| Solubility | Likely soluble in organic solvents (toluene, ethers) | Inferred |
Applications in Photopolymerization
(1-Hydroxycyclohexyl)(p-tolyl)methanone is a Type I photoinitiator, generating free radicals upon UV exposure to initiate polymerization. Its commercial applications include:
Radiation-Curable Coatings
In varnishes and flexographic inks, the compound enables rapid curing (<1 second under 300–400 nm UV light), enhancing production throughput . Tianjin Jiuri Chemical specifies its use in low-odor formulations for food packaging inks .
Screen-Printing Inks
The compound’s stability under ambient light reduces premature gelation, ensuring consistent ink viscosity during storage .
Analytical Characterization
Industrial quality control employs:
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HPLC: Purity assessment (>98%)
-
IR Spectroscopy: Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups
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NMR: Structural verification via cyclohexyl (δ 1.2–1.8 ppm) and aromatic proton signals (δ 7.2–7.4 ppm) .
Environmental and Regulatory Considerations
The synthesis process minimizes NaCl waste, aligning with green chemistry principles . Regulatory compliance for photoinitiators in food-contact materials requires <0.1 ppm migration limits, achievable through the compound’s low volatility .
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